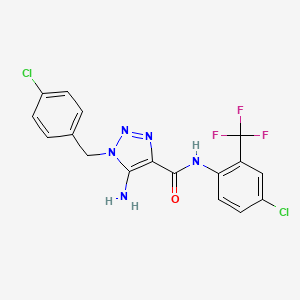
5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12Cl2F3N5O and its molecular weight is 430.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate the current understanding of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H14Cl2F3N5O with a molecular weight of approximately 421.23 g/mol. The structural features include:
- Triazole Ring : A five-membered ring that contributes to its biological activity.
- Chloro and Trifluoromethyl Groups : These halogen substituents enhance lipophilicity and may affect receptor interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like Melampomagnolide B (IC50 = 4.93 µM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspase cascades .
Selectivity and Safety
The selectivity of this compound towards cancer cells over normal cells suggests a favorable therapeutic index. In studies involving normal hepatic cells (L02), the inhibition rate was less than 20%, while lung cancer cells showed a 50% inhibition rate at similar concentrations .
Case Studies
- Study on NSCLC Cells : The compound was tested on non-small cell lung cancer (NSCLC) cell lines, where it effectively promoted apoptosis and inhibited migration by downregulating MMP9 protein expression .
- Triazole Derivatives : A series of triazole-containing hybrids were synthesized and evaluated for their biological activity. Modifications involving benzyl or phenyl groups significantly enhanced their anticancer effects .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT116 | 0.43 | Induction of apoptosis |
| Antiproliferative | Lung Cancer Cells | 50% inhibition | Downregulation of MMP9 |
| Selectivity | Normal Hepatic Cells | <20% inhibition | Minimal cytotoxicity |
Eigenschaften
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N5O/c18-10-3-1-9(2-4-10)8-27-15(23)14(25-26-27)16(28)24-13-6-5-11(19)7-12(13)17(20,21)22/h1-7H,8,23H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVWUICXUDKROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














